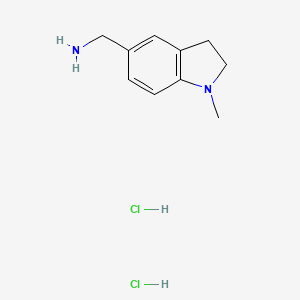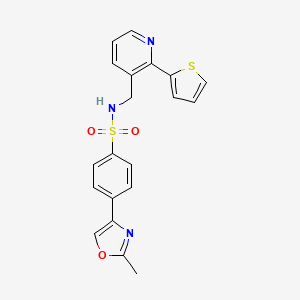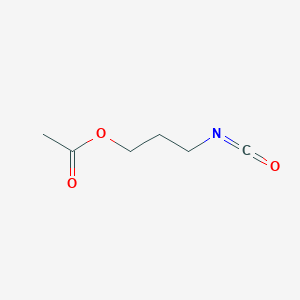
N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide, commonly known as PP2A inhibitor, is a small molecule compound that has been extensively studied for its potential use in cancer therapy. The compound is known to inhibit the activity of protein phosphatase 2A (PP2A), a tumor suppressor protein, which is often downregulated in various types of cancer.
科学的研究の応用
Molecular Interaction and Binding Analysis
The compound N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide, due to its structural similarity with various pyrazole derivatives, may engage in significant molecular interactions, particularly with cannabinoid receptors. For instance, a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, demonstrated potent and selective antagonism for the CB1 cannabinoid receptor. This interaction was elucidated using AM1 molecular orbital method and comparative molecular field analysis (CoMFA), suggesting that the aromatic ring moiety significantly contributes to the steric binding interaction with the receptor, similar to cannabinoid agonists. Such insights could imply that N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide may have applications in studying receptor-ligand interactions and developing pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Heterocyclic Synthesis and Antimicrobial Applications
Compounds with structural features similar to N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide have been explored in the synthesis of diverse heterocyclic compounds with potential antimicrobial activities. For example, reactions involving naphtho[2,1-b]pyranone with arylmethylenemalononitriles or elemental sulfur in the presence of piperidine led to the formation of dibenzo[c,f]chromenes and thieno[3,4-d]naphtho[2,1-b]pyranone, respectively. Such synthetic pathways underscore the utility of this compound class in generating novel antimicrobial agents (El-Gaby et al., 2000).
Synthesis of Nicotinamide, Thieno[2,3-b]pyridine, and Bi- or Tricyclic Annulated Pyridine Derivatives
N-1-Naphthyl-3-oxobutanamide, structurally related to N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide, has been utilized in the synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing naphthyl moiety. This illustrates the compound's versatility in synthesizing complex heterocyclic structures that could have various pharmacological and chemical applications (Hussein et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-naphthamide involves the reaction of 1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-amine with 2-naphthoyl chloride in the presence of a base to form the target compound.", "Starting Materials": [ "1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-amine", "2-naphthoyl chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-amine in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, pyridine) to the solution.", "Step 2: Slowly add 2-naphthoyl chloride to the reaction mixture while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for several hours (e.g. 6-12 hours) at room temperature or at a slightly elevated temperature (e.g. 40-50°C).", "Step 4: After completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain the target compound as a solid." ] } | |
CAS番号 |
1319206-72-8 |
分子式 |
C26H24N4O2 |
分子量 |
424.504 |
IUPAC名 |
N-[1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c31-25(21-11-10-18-6-4-5-9-20(18)16-21)27-22-12-14-30(15-13-22)26(32)24-17-23(28-29-24)19-7-2-1-3-8-19/h1-11,16-17,22H,12-15H2,(H,27,31)(H,28,29) |
InChIキー |
XCGWKBPYEHROFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=NN4)C5=CC=CC=C5 |
溶解性 |
soluble |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2371370.png)
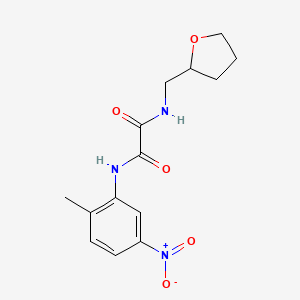

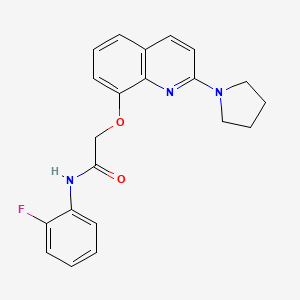
![6-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2371375.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2371377.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2371378.png)
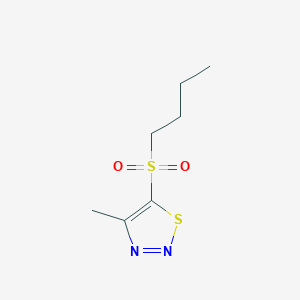

![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)
